Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)
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Overview
Description
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is a complex organic-inorganic compound It is characterized by the presence of a chromate ion coordinated with an organic ligand that contains azo, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of 2-hydroxy-6-nitro-1-naphthylamine followed by coupling with 2,4-dihydroxyacetophenone.
Complexation with chromate: The resulting azo compound is then reacted with a chromate source, such as potassium chromate, under acidic conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation-reduction reactions: Due to the presence of the chromate ion, which can act as an oxidizing agent.
Substitution reactions: Involving the azo group or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Acidic or basic conditions: Depending on the desired reaction pathway.
Major Products
Oxidation products: May include quinones or other oxidized derivatives of the organic ligand.
Reduction products: May include amines or other reduced derivatives of the azo compound.
Scientific Research Applications
Chemistry
Analytical chemistry: Used as a reagent for the detection of various metal ions due to its colorimetric properties.
Catalysis: Acts as a catalyst in certain organic reactions, such as oxidation or coupling reactions.
Biology and Medicine
Biological staining: Utilized as a dye for staining biological tissues due to its vibrant color.
Medical diagnostics: Potential use in diagnostic assays where color change indicates the presence of specific analytes.
Industry
Dyeing: Employed in the textile industry for dyeing fabrics.
Pigments: Used in the production of pigments for paints and coatings.
Mechanism of Action
The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:
Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.
Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.
Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.
Comparison with Similar Compounds
Similar Compounds
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-): Lacks the nitro group, resulting in different chemical properties.
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]molybdate(1-): Contains molybdate instead of chromate, leading to different redox properties.
Uniqueness
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is unique due to:
Presence of the nitro group: Enhances its electron-withdrawing properties and affects its reactivity.
Chromate ion: Provides strong oxidizing properties and distinct coordination chemistry.
Properties
CAS No. |
94277-74-4 |
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Molecular Formula |
C36H27CrN6O12+ |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron |
InChI |
InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1 |
InChI Key |
JQXJZYREDDUDPZ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
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